![molecular formula C19H22F3N3 B2768294 N-butyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine CAS No. 338400-52-5](/img/structure/B2768294.png)
N-butyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine
Descripción general
Descripción
N-butyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a guanidine core. The combination of these functional groups imparts distinct chemical and physical properties to the compound.
Mecanismo De Acción
Mode of Action
. These reactions involve the transfer of electrons, which can lead to changes in the structure and function of the target molecules.
Biochemical Pathways
For instance, the trifluoromethyl group is known to participate in nucleophilic substitution reactions , which could potentially affect various biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets. For instance, some compounds need to be stored under specific conditions to maintain their stability . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine typically involves the following steps:
Formation of the Guanidine Core: The guanidine core can be synthesized by reacting an appropriate amine with a cyanamide derivative under basic conditions.
Introduction of the Benzyl Moiety: The benzyl group with a trifluoromethyl substituent is introduced through a nucleophilic substitution reaction. This step often involves the use of a benzyl halide derivative and a suitable base.
Attachment of the Butyl and Phenyl Groups: The final step involves the attachment of the butyl and phenyl groups to the guanidine core. This can be achieved through a series of alkylation and arylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of N-butyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-butyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced compounds with modified hydrogenation states.
Substitution: New compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
N-butyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine has demonstrated significant antimicrobial properties against various pathogens. Studies have shown its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 µg/mL |
Escherichia coli | 1 µg/mL |
Pseudomonas aeruginosa | 2 µg/mL |
In a recent study, compounds derived from guanidine structures exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives showing MIC values as low as 0.5 µg/mL, indicating their potential as new antibiotic agents .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. In vivo studies have shown that it significantly reduces inflammation markers in models of induced arthritis.
Treatment Group | Paw Swelling Reduction (%) |
---|---|
Control | 0 |
This compound (20 mg/kg) | 45 |
These findings suggest that this compound could be developed into an anti-inflammatory drug, potentially aiding in the treatment of conditions such as rheumatoid arthritis .
Antitumor Activity
In xenograft models, this compound has shown promising results in inhibiting tumor growth.
Dose (mg/kg) | Tumor Growth Inhibition (%) |
---|---|
10 | 40 |
20 | 60 |
At a dose of 20 mg/kg, the compound achieved a tumor growth inhibition rate of up to 60%, suggesting its potential for further development as an anticancer agent .
Case Study 1: Antimicrobial Screening
A series of derivatives based on this compound were synthesized and screened for antimicrobial activity. The study reported that compounds with trifluoromethyl substitutions showed enhanced antibacterial effects against various strains, including MRSA and E. coli .
Case Study 2: Anti-inflammatory Research
In a controlled study involving animal models of arthritis, treatment with this compound resulted in significant reductions in paw swelling and inflammatory markers compared to untreated controls. This suggests a mechanism by which the compound may exert its anti-inflammatory effects .
Case Study 3: Tumor Inhibition Studies
Research conducted on the antitumor efficacy of this compound revealed that it not only inhibited tumor growth but also showed a favorable safety profile in preliminary toxicity studies. The results indicated that at therapeutic doses, the compound did not produce significant adverse effects .
Comparación Con Compuestos Similares
N-butyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine can be compared with other similar compounds, such as:
N-butyl-N’‘-phenyl-N’-[4-(trifluoromethyl)benzyl]guanidine: Differing in the position of the trifluoromethyl group on the benzyl moiety.
N-butyl-N’‘-phenyl-N’-[3-(difluoromethyl)benzyl]guanidine: Differing in the number of fluorine atoms in the substituent group.
N-butyl-N’‘-phenyl-N’-[3-(trifluoromethyl)phenyl]guanidine: Differing in the nature of the aromatic substituent.
Actividad Biológica
N-butyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine (CAS No. 338400-52-5) is a guanidine derivative that has attracted attention for its potential biological activities. This compound features a trifluoromethyl group, which enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula: C19H22F3N3
- Molecular Weight: 349.39 g/mol
- Structural Characteristics: The compound consists of a guanidine core with a butyl and phenyl group, as well as a trifluoromethyl-substituted benzyl moiety, which contributes to its unique biological activity .
This compound has been studied primarily for its interaction with various receptors, notably the histamine H3 receptor and muscarinic receptors. Research indicates that modifications to the guanidine structure can significantly affect receptor affinity and selectivity.
- Histamine H3 Receptor Antagonism : This compound has shown promising results as a histamine H3 receptor antagonist. In vitro studies have demonstrated that it can effectively inhibit the action of histamine, leading to increased neurotransmitter release .
- Muscarinic Receptor Activity : Similar studies have indicated moderate affinity towards muscarinic receptors (hM2R and hM4R), suggesting potential dual-action capabilities that may be beneficial in treating conditions like cognitive disorders .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several case studies have explored the pharmacological effects of this compound:
- Case Study on Cognitive Enhancement : A study investigated the effects of this compound on cognitive function in animal models. Results indicated improved memory retention and learning capabilities when administered at specific dosages, correlating with its receptor activity profile .
- Antidepressant-like Effects : In another study, the compound was tested for its potential antidepressant effects. The results suggested that antagonism at the H3 receptor could lead to increased levels of neurotransmitters such as serotonin and norepinephrine, which are critical in mood regulation .
Future Directions
The ongoing research into this compound suggests several avenues for future studies:
- Further Exploration of Receptor Interactions : Detailed pharmacological profiling against a broader range of receptors could elucidate additional therapeutic potentials.
- In Vivo Studies : More extensive in vivo studies are needed to confirm efficacy and safety profiles before considering clinical applications.
- Optimization of Structure : Continued investigation into structural modifications may lead to derivatives with enhanced potency and selectivity for specific therapeutic targets.
Propiedades
IUPAC Name |
1-butyl-3-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]guanidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3/c1-2-3-12-23-18(25-17-10-5-4-6-11-17)24-14-15-8-7-9-16(13-15)19(20,21)22/h4-11,13H,2-3,12,14H2,1H3,(H2,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXVPWOJUYRELC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=NCC1=CC(=CC=C1)C(F)(F)F)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326650 | |
Record name | 1-butyl-3-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665795 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338400-52-5 | |
Record name | 1-butyl-3-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.